A Technical Guide to rac-14-epi-Dextromethorphan: A Stereoisomeric Analog of Dextromethorphan
A Technical Guide to rac-14-epi-Dextromethorphan: A Stereoisomeric Analog of Dextromethorphan
An in-depth technical guide on rac-14-epi-Dextromethorphan, prepared for researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of rac-14-epi-Dextromethorphan, a stereoisomer and known impurity of the widely used antitussive drug, Dextromethorphan (DXM). Given the limited direct research on this specific epimer, this document establishes a foundational understanding by leveraging the extensive knowledge of its parent compound. We will explore the critical role of stereochemistry in the morphinan class, delineate the physicochemical properties of rac-14-epi-Dextromethorphan, and propose hypothetical synthetic and analytical strategies. The narrative focuses on inferring the potential pharmacological profile of this analog by examining the structure-activity relationships of the morphinan scaffold, particularly at the C-14 position. This guide is intended to serve as a crucial resource for researchers investigating pharmaceutical impurities, developing novel CNS-active agents, or requiring a deeper understanding of dextromethorphan's chemical landscape.
Part 1: Introduction to the Morphinan Scaffold: Dextromethorphan as the Archetype
Overview of Dextromethorphan (DXM): History and Clinical Significance
Dextromethorphan (DXM) is a morphinan-class compound that was first patented in 1949 and approved for medical use as a cough suppressant in 1953.[1] For decades, it has been a staple in over-the-counter (OTC) cold and cough remedies, valued for its efficacy and low potential for addiction at therapeutic doses.[2][3] Unlike opioid agonists, DXM's antitussive action is not primarily mediated by mu-opioid receptors.[4] Its mechanism is complex, involving antagonism of the N-methyl-D-aspartate (NMDA) receptor and agonism at the sigma-1 receptor.[1][5] More recently, its neurological applications have expanded. The combination of DXM with the CYP2D6 inhibitor quinidine (Nuedexta) is approved for treating pseudobulbar affect (PBA), and its combination with bupropion (Auvelity) is approved for major depressive disorder (MDD), highlighting its versatile CNS activity.[1][2]
The Critical Role of Stereochemistry: Dextromethorphan vs. Levomethorphan
The morphinan scaffold possesses multiple stereocenters, making stereochemistry a determinant of its pharmacological activity. Dextromethorphan is the dextrorotatory (+) enantiomer of the methyl ether of levorphanol.[1] Its enantiomer, levomethorphan, is a potent opioid analgesic, demonstrating how a change in chirality can drastically alter the biological target and effect.[6][7] This stark difference underscores the necessity of precise stereochemical control in synthesis and the importance of identifying and characterizing stereoisomeric impurities like rac-14-epi-Dextromethorphan. While mass spectrometry cannot distinguish between stereoisomers, chiral chromatography is essential for their separation and analysis.[8]
Introduction to rac-14-epi-Dextromethorphan: An Epimer of Interest
rac-14-epi-Dextromethorphan is a stereoisomer of dextromethorphan, specifically an epimer at the C-14 position of the morphinan ring. An epimer is a type of diastereomer that differs in configuration at only one stereocenter. The "rac-" prefix indicates that the substance is a racemic mixture, containing equal amounts of the enantiomers of 14-epi-Dextromethorphan. It is officially recognized as "Dextromethorphan Impurity D" by the European Pharmacopoeia, making its characterization critical for pharmaceutical quality control.[9]
Part 2: Physicochemical Properties and Synthesis Strategies
Chemical Identity of rac-14-epi-Dextromethorphan
The fundamental properties of rac-14-epi-Dextromethorphan are summarized below. These identifiers are crucial for sourcing reference standards and for analytical characterization.
| Property | Value | Reference |
| CAS Number | 1453167-99-1 | [9][10] |
| Molecular Formula | C₁₈H₂₅NO | [9][10] |
| Molecular Weight | 271.40 g/mol | [9][10] |
| Synonyms | Dextromethorphan Impurity D (EP) | [9] |
| SMILES | COc1ccc2C[C@H]3[C@@H]4CCCC[C@@]4(CCN3C)c2c1 | [9] |
| InChI | InChI=1S/C18H25NO/c1-19-10-9-18-8-4-3-5-15(18)17(19)11-13-6-7-14(20-2)12-16(13)18/h6-7,12,15,17H,3-5,8-11H2,1-2H3/t15-,17-,18-/m0/s1 | [11] |
Comparative Structural Analysis
The sole structural difference between dextromethorphan and its 14-epi isomer is the spatial orientation of the bond at the C-14 bridgehead carbon. This seemingly minor change significantly alters the three-dimensional shape of the molecule, which can have profound implications for its ability to bind to target receptors.
Caption: Structural comparison highlighting the C-14 epimeric difference.
Hypothetical Synthetic Pathway
While a specific, published synthesis for rac-14-epi-Dextromethorphan is not available, a plausible route can be inferred from established methods for dextromethorphan synthesis. The formation of the morphinan core is often achieved via a Grewe-type cyclization of octahydroisoquinoline precursors. The stereochemical outcome of this acid-catalyzed cyclization can be sensitive to reaction conditions. It is plausible that rac-14-epi-DXM could be formed as a byproduct under certain cyclization conditions or targeted by modifying those conditions to favor the alternative stereoisomer.
Proposed Protocol: A Hypothetical Approach to Synthesis
The rationale for this protocol is to first construct a key racemic octahydroisoquinoline intermediate, which is then subjected to cyclization conditions that could potentially yield a mixture of diastereomers, including the desired 14-epi product, which would then require separation.
-
Synthesis of Racemic Intermediate: Synthesize rac-1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline (rac-OHIQ) via a Bischler-Napieralski reaction followed by reduction, a well-established route.[12]
-
Diastereoselective Cyclization (Hypothetical):
-
Dissolve rac-OHIQ in a strong protic acid such as orthophosphoric acid or a Lewis acid.
-
Causality: The choice of acid and reaction temperature is critical. Harsher conditions (e.g., higher temperatures, stronger acids) might overcome the kinetic barrier to form the thermodynamically less-favored 14-epi diastereomer alongside the standard dextromethorphan precursor.
-
Heat the reaction mixture and monitor by TLC or LC-MS for the formation of the two diastereomeric morphinan products.
-
-
N-methylation:
-
Following cyclization and neutralization, the resulting secondary amine (desmethyl-morphinan mixture) is methylated using a standard agent like formaldehyde and formic acid (Eschweiler-Clarke reaction) or an alternative like methyl iodide.[13]
-
-
Purification:
-
The crucial step is the separation of the 14-epi-Dextromethorphan from Dextromethorphan. This requires preparative chromatography, likely using a chiral stationary phase (CSP) or a highly efficient silica column, given that they are diastereomers.
-
Part 3: Inferred Pharmacology and Mechanism of Action
The Pharmacological Profile of Dextromethorphan: A Multi-Target Agent
To predict the activity of its epimer, we must first understand the targets of DXM.[14]
-
Sigma-1 (σ₁) Receptor Agonist: This action is believed to contribute to its antitussive and potential antidepressant effects.[1]
-
NMDA Receptor Antagonist: At supratherapeutic doses, DXM and its primary metabolite, dextrorphan (DXO), block the NMDA receptor, producing dissociative effects. This action is central to its neuroprotective potential.[1][15]
-
Serotonin and Norepinephrine Reuptake Inhibition: DXM inhibits the reuptake of these monoamines, a mechanism shared with many antidepressant medications.[14]
-
Nicotinic Acetylcholine Receptor (nAChR) Antagonist: DXM also shows activity at α3β4 nAChRs.[14]
Predicted Pharmacological Profile of 14-epi-Dextromethorphan
The change in stereochemistry at C-14 will alter the molecule's conformation, which in turn will affect how it fits into the binding pockets of its target receptors.
-
Hypothesis: The rigid, cage-like structure of the morphinan core means that the orientation of substituents is critical. The C-14 position is adjacent to the nitrogen-containing ring that is essential for receptor interaction. An inversion of stereochemistry from the natural 14α-configuration to a 14β-configuration would project the rest of the molecule's scaffold differently. This could lead to:
-
Reduced Affinity: The new shape may introduce steric hindrance, weakening its binding to one or more of its primary targets (Sigma-1, NMDA).
-
Altered Selectivity: The affinity might be reduced for some targets while being preserved or even enhanced for others, leading to a different pharmacological profile. For instance, affinity for the sigma-1 receptor might be diminished while NMDA receptor antagonism is retained, or vice versa.
-
No Significant Change: It is also possible that the C-14 position is not directly involved in a critical binding interaction for some receptors, and its epimerization could have a minimal effect on affinity.
-
Only empirical testing through radioligand binding assays can confirm these hypotheses.
Metabolism: A Comparative Outlook
DXM is metabolized primarily by the cytochrome P450 enzyme CYP2D6 via O-demethylation to form the active metabolite dextrorphan (DXO). A minor pathway is N-demethylation by CYP3A4.[1][14][16]
Caption: Major metabolic pathways of Dextromethorphan.
The stereochemistry of a substrate can significantly influence its recognition and turnover by metabolic enzymes. The altered shape of 14-epi-DXM may affect how it docks with the active site of CYP2D6. This could result in a slower rate of metabolism compared to DXM, potentially leading to a longer half-life and altered pharmacokinetic profile if the compound were to be administered.
Part 4: Analytical Methodologies
The Challenge of Stereoisomer Separation
Standard analytical techniques like reverse-phase HPLC or GC-MS cannot separate enantiomers and may not effectively resolve diastereomers like DXM and its 14-epi analog without specific method development. Chiral chromatography is the gold standard for this purpose.[8]
Recommended Analytical Workflow
A robust, self-validating system is required to unambiguously identify and quantify rac-14-epi-Dextromethorphan, especially in the presence of excess Dextromethorphan.
Caption: Recommended analytical workflow for rac-14-epi-Dextromethorphan.
Step-by-Step Protocol: Chiral LC-MS/MS Analysis
This protocol is designed to provide definitive separation and sensitive detection.
-
Sample Preparation:
-
For bulk drug substance, dissolve accurately weighed material in a suitable solvent (e.g., methanol/water).
-
For biological matrices (urine/serum), perform a solid-phase extraction (SPE) using a cation-exchange cartridge (e.g., Strata®-X-C) to clean up the sample and concentrate the analyte.[8] Elute, evaporate, and reconstitute in the mobile phase.
-
-
Chromatographic Separation:
-
Column: Use a chiral stationary phase column known for separating amine-containing compounds, such as a polysaccharide-based or Pirkle-type column. A Lux® AMP column has been shown to be effective for dextromethorphan enantiomers.[8]
-
Mobile Phase: An isocratic or gradient mixture of an organic solvent (e.g., acetonitrile) and a buffered aqueous phase (e.g., ammonium acetate or formic acid) is typical.
-
Causality: The chiral column provides the stereospecific interactions necessary to resolve the epimers, resulting in different retention times. The mobile phase is optimized to achieve good peak shape and retention.
-
-
Mass Spectrometric Detection:
-
Ionization: Use electrospray ionization (ESI) in positive mode.
-
Detection: Employ a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions: Monitor for the parent ion (m/z 272.4) and at least two characteristic product ions to ensure specificity.
-
-
Validation:
-
The method must be validated using a certified reference standard of rac-14-epi-Dextromethorphan to confirm retention time and fragmentation patterns. A calibration curve should be generated to ensure accurate quantification.
-
Part 5: Research Perspectives and Future Directions
The existence of rac-14-epi-Dextromethorphan primarily as a pharmaceutical impurity necessitates its study from a safety and quality control perspective. However, its unique structure also presents an opportunity for basic research.
-
Pharmacological Characterization: The immediate research priority is to determine the pharmacological profile of this epimer. This would involve a panel of radioligand binding assays for key CNS targets (Sigma-1, NMDA, serotonin transporter, etc.), followed by functional assays to determine agonist/antagonist activity.
-
Neuroprotective Studies: Given that DXM and its analogs have shown neuroprotective properties, 14-epi-DXM could be evaluated in in-vitro models of glutamate-induced excitotoxicity to see if this activity is retained.[17]
-
Pharmacokinetic Profiling: If the compound shows interesting activity, in-vitro metabolic stability assays using human liver microsomes followed by in-vivo pharmacokinetic studies in animal models would be warranted to understand its metabolic fate and bioavailability.
By systematically characterizing this analog, the scientific community can not only ensure the purity of existing dextromethorphan-based medicines but also potentially uncover a novel pharmacological tool or therapeutic lead.
References
A complete list of all sources cited within this document is provided below.
-
Dextromethorphan - Wikipedia. Wikipedia. [Link]
-
Dinis-Oliveira, R. (2020). Pharmacokinetics and pharmacodynamics of dextromethorphan: clinical and forensic aspects. Taylor & Francis Online. [Link]
-
Synthesis of deuterated dextromethorphan derivatives. Semantic Scholar. [Link]
-
(PDF) Synthesis of deuterated dextromethorphan derivatives. ResearchGate. [Link]
-
Asymmetric Synthesis of a Key Dextromethorphan Intermediate and Its Analogs Enabled by a New Cyclohexylamine Oxidase: Enzyme Discovery, Reaction Development, and Mechanistic Insight. ResearchGate. [Link]
-
Methorphan – Knowledge and References. Taylor & Francis. [Link]
-
Asymmetric Synthesis of a Key Dextromethorphan Intermediate and Its Analogues Enabled by a New Cyclohexylamine Oxidase: Enzyme Discovery, Reaction Development, and Mechanistic Insight. ACS Publications. [Link]
-
Classics in Chemical Neuroscience: Dextromethorphan (DXM). ACS Publications. [Link]
-
Enantiomeric Analysis of Dextromethorphan & Levomethorpan & Leverphanol in Urine and Serum by LC-MS/MS (TN-1267). Phenomenex. [Link]
-
Dextromethorphan | C18H25NO | CID 5360696. PubChem - NIH. [Link]
-
Dextromethorphan. StatPearls - NCBI Bookshelf - NIH. [Link]
-
Dextromethorphan analogs are neuroprotective in vitro and block glutamate-induced excitotoxic calcium signals in neurons. PubMed. [Link]
-
Dextromethorphan Product Information. TGA. [Link]
-
Pharmacokinetics and pharmacodynamics of dextromethorphan: clinical and forensic aspects | Request PDF. ResearchGate. [Link]
-
DEXTROMETHORPHAN | Poisoning & Drug Overdose, 7e. AccessMedicine. [Link]
-
Fluorinated dextromethorphan analogs to prevent the formation of psychoactive metabolites. ACS Publications. [Link]
- Analogs of Dextromethorphan with Balanced Receptor Activities.
-
Dextromethorphan: Uses & Dosage. MIMS Singapore. [Link]
-
14-epi-Dextromethorphan. Inxight Drugs. [Link]
-
Fluoroalkylation of Dextromethorphan Improves CNS Exposure and Metabolic Stability. ChemRxiv. [Link]
-
Pharmacology of Dextromethorphan. Touro Scholar. [Link]
-
HPLC Methods for analysis of Dextromethorphan. HELIX Chromatography. [Link]
-
Determination of Dextromethorphan and Dextrorphan in Urine Using Bar Adsorptive Microextraction Followed by Gas Chromatography–Mass Spectrometry Analysis. MDPI. [Link]
-
Dextromethorphan Uses, Dosage, Side Effects. Drugs.com. [Link]
-
Analysis of dextrorphan, a metabolite of dextromethorphan, using gas chromatography with electron-capture detection. PubMed. [Link]
Sources
- 1. Dextromethorphan - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. drugs.com [drugs.com]
- 4. Dextromethorphan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Dextromethorphan | C18H25NO | CID 5360696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ricardinis.pt [ricardinis.pt]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 9. rac-14-epi-Dextromethorphan | CAS 1453167-99-1 | LGC Standards [lgcstandards.com]
- 10. usbio.net [usbio.net]
- 11. rac-14-epi-Dextromethorphan | CAS 1453167-99-1 | LGC Standards [lgcstandards.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. touroscholar.touro.edu [touroscholar.touro.edu]
- 15. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 16. researchgate.net [researchgate.net]
- 17. Dextromethorphan analogs are neuroprotective in vitro and block glutamate-induced excitotoxic calcium signals in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
